N,N-dimethyl-N'-[2-(3-methylphenyl)quinazolin-4-yl]benzene-1,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1,N1-DIMETHYL-N4-[2-(3-METHYLPHENYL)QUINAZOLIN-4-YL]BENZENE-1,4-DIAMINE is a complex organic compound with significant applications in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a quinazoline ring and a dimethylated benzene diamine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N1-DIMETHYL-N4-[2-(3-METHYLPHENYL)QUINAZOLIN-4-YL]BENZENE-1,4-DIAMINE typically involves multi-step organic reactions. One common method includes the reaction of 3-methylphenylamine with quinazoline derivatives under controlled conditions. The reaction is often catalyzed by acids or bases, and the temperature and solvent used can significantly affect the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield. The process may include purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications for its intended use.
Chemical Reactions Analysis
Types of Reactions
N1,N1-DIMETHYL-N4-[2-(3-METHYLPHENYL)QUINAZOLIN-4-YL]BENZENE-1,4-DIAMINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and strong nucleophiles like sodium methoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce simpler amine derivatives.
Scientific Research Applications
N1,N1-DIMETHYL-N4-[2-(3-METHYLPHENYL)QUINAZOLIN-4-YL]BENZENE-1,4-DIAMINE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique molecular structure.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which N1,N1-DIMETHYL-N4-[2-(3-METHYLPHENYL)QUINAZOLIN-4-YL]BENZENE-1,4-DIAMINE exerts its effects involves its interaction with specific molecular targets. The quinazoline ring can bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N1,N1-DIMETHYL-N4-[1-(PYRIDIN-2-YL)ETHYL]BENZENE-1,4-DIAMINE
- N,N-DIMETHYL-1,4-BUTANEDIAMINE
- N1,N1-BIS(4-AMINOPHENYL)BENZENE-1,4-DIAMINE
Uniqueness
N1,N1-DIMETHYL-N4-[2-(3-METHYLPHENYL)QUINAZOLIN-4-YL]BENZENE-1,4-DIAMINE stands out due to its specific quinazoline structure, which imparts unique chemical and biological properties. This makes it particularly valuable in research and industrial applications where such characteristics are desired.
Properties
Molecular Formula |
C23H22N4 |
---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
4-N,4-N-dimethyl-1-N-[2-(3-methylphenyl)quinazolin-4-yl]benzene-1,4-diamine |
InChI |
InChI=1S/C23H22N4/c1-16-7-6-8-17(15-16)22-25-21-10-5-4-9-20(21)23(26-22)24-18-11-13-19(14-12-18)27(2)3/h4-15H,1-3H3,(H,24,25,26) |
InChI Key |
ZAXQFUNCTVQZNA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3=CC=CC=C3C(=N2)NC4=CC=C(C=C4)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.